Home > Products > Building Blocks P19697 > 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine - 937047-06-8

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

Catalog Number: EVT-1815471
CAS Number: 937047-06-8
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. Research on this compound focuses on its metabolism in various species, including cynomolgus monkeys, dogs, mice, and rats [, ]. Studies revealed that BMS-645737 undergoes complex metabolic processes involving oxidation and conjugation reactions. These metabolic transformations primarily target the 2-methyl-1H-pyrrolo, 5-methyl-1,3,4-oxadiazol-2-yl, and pyridin-5-yl substituents of the molecule.

(R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215)

Compound Description: BMS-540215, also known as Brivanib, is a dual inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) kinases [, ]. It exhibits potent antitumor activity in preclinical models. To improve its solubility and bioavailability, an l-alanine prodrug, BMS-582664 (Brivanib alaninate), was developed [, , ]. Studies investigated its metabolism in various species, including humans, finding it to be well-absorbed and extensively metabolized, with fecal excretion as the primary elimination route .

[(1R),2S]-2-aminopropionic acid 2-[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy]-1-methylethyl ester (Brivanib alaninate/BMS-582664)

Compound Description: This compound is the l-alanine prodrug of BMS-540215, designed to enhance its aqueous solubility and oral bioavailability [, , , , ]. This prodrug is metabolized in vivo to release the active drug, BMS-540215.

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

Compound Description: BMS-599626 is a potent and selective dual inhibitor of human epidermal growth factor receptors 1 and 2 (HER1/HER2) kinases . It exhibits favorable pharmacokinetic properties and shows promise as a potential treatment for solid tumors.

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

Compound Description: CYH33 is a potent and selective PI3Kα inhibitor with demonstrated activity against human solid tumors in preclinical models [, ]. This compound displays favorable pharmacokinetic properties and minimal activity against major cytochrome P450 isozymes, highlighting its potential as a drug candidate.

(3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514)

Compound Description: BMS-690514 acts as an oral selective inhibitor targeting human epidermal growth factor receptors 1, 2, and 4 (HER1, HER2, HER4), along with vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1, VEGFR2, VEGFR3) [, ]. This compound is under development for treating non-small cell lung cancer and metastatic breast cancer. Metabolic studies in humans showed that BMS-690514 is well-absorbed and extensively metabolized, primarily through oxidation and glucuronidation pathways .

(1'S,3'R,4'S)-N-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine (20) and (1'S,3'R,4'S)-N-(7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine (21)

Compound Description: These compounds represent a series of quinuclidine-containing spiroimidates investigated for their activity as α7 nicotinic acetylcholine receptor (nAChR) agonists . These agonists demonstrated efficacy in improving cognition in preclinical rodent models of learning and memory.

7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives

Compound Description: This series of compounds has been identified as highly potent and selective PI3Kδ inhibitors [, , ]. Structural information about their interaction with PI3Kα is also available .

(S)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-yl)pyrimidin-5-yl)ethan-1-amine (Avapritinib)

Compound Description: Avapritinib has received orphan drug designation for treating gastrointestinal stromal tumors .

4-(Heteroarylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carbamates

Compound Description: This class of compounds exhibits potent inhibitory activity against human epidermal growth factor receptors 1 and 2 (HER1/HER2) kinases .

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one and imidazo[5,1-f][1,2,4]triazin-4(3H)-one derivatives

Compound Description: These compounds act as inhibitors of ubiquitin-specific protease 7 (USP7) . They are being explored for their potential in treating a range of diseases, including cancers, neurodegenerative disorders, immunological and inflammatory conditions, cardiovascular diseases, ischemic diseases, and viral and bacterial infections.

Xylo-C-nucleosides with a pyrrolo[2,1-f][1,2,4]triazin-4-amine heterocyclic base

Compound Description: These compounds are modified nucleosides incorporating the pyrrolo[2,1-f][1,2,4]triazin-4-amine moiety . These molecules were synthesized and evaluated for their antiproliferative properties.

4-[[5-[(Cyclopropylamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

Compound Description: This compound is a p38 kinase inhibitor with potential applications in treating rheumatoid arthritis .

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine

Compound Description: The provided abstract details a novel method for synthesizing this specific compound, highlighting a process with advantages such as fewer reaction steps, ease of operation, high yield, and mild reaction conditions .

Overview

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a nitrogen-containing heterocyclic compound characterized by its unique structure, which includes a bromine atom attached to the pyrrolo[2,1-F][1,2,4]triazine core. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications as a scaffold in drug discovery. It is recognized for its role in inhibiting various enzymes and receptors, making it a valuable candidate for therapeutic development .

Source and Classification

The compound is classified under heterocyclic compounds and is specifically a derivative of pyrrolo[2,1-F][1,2,4]triazine. Its molecular formula is C6H5BrN4\text{C}_6\text{H}_5\text{BrN}_4, with a molecular weight of approximately 213.04 g/mol. The compound is available from various chemical suppliers and has been the subject of numerous research studies focusing on its synthesis and biological applications .

Synthesis Analysis

Methods

The synthesis of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine typically involves the bromination of pyrrolo[2,1-F][1,2,4]triazine derivatives. One common method employs N-bromosuccinimide (NBS) as the brominating agent in solvents such as dimethylformamide (DMF) or acetonitrile. This reaction is generally conducted at elevated temperatures to facilitate complete bromination.

Technical Details

In an industrial context, continuous-flow synthesis methods are increasingly utilized for the production of this compound. This approach allows for efficient and scalable production while significantly reducing reaction times compared to traditional batch processes. The continuous-flow method often utilizes inexpensive starting materials like pyrrole to achieve high yields of the desired product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine features a fused ring system that includes both triazine and pyrrole moieties. The presence of the bromine atom at the 6-position enhances the compound's reactivity and potential for further derivatization.

  • Molecular Formula: C6H5BrN4\text{C}_6\text{H}_5\text{BrN}_4
  • Molecular Weight: 213.04 g/mol
  • Melting Point: Approximately 247 °C
  • Physical State: Solid (white to light yellow powder or crystals) .
Chemical Reactions Analysis

Types of Reactions

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine can participate in several chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction processes that modify its functional groups and oxidation states.

Common Reagents and Conditions

Substitution reactions typically involve polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures. Common reagents include amines for substitution reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions. Reducing agents like sodium borohydride are used in reduction reactions .

Major Products Formed

The products formed from these reactions vary based on the specific conditions used and may include various substituted derivatives of pyrrolo[2,1-F][1,2,4]triazin-4-amines .

Mechanism of Action

The mechanism of action for 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it has been identified as an inhibitor of protein arginine methyltransferase 5 (PRMT5), where it binds to the enzyme's active site. This binding prevents PRMT5 from catalyzing the methylation of arginine residues on target proteins, leading to alterations in gene expression and cellular functions relevant in cancer research .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to light yellow powder or crystal
  • Melting Point: 245 °C to 249 °C
  • Solubility: Generally soluble in polar solvents like DMF.

Chemical Properties

The compound exhibits notable reactivity due to the presence of both nitrogen atoms in its structure and the halogen substituent. Its ability to undergo substitution reactions makes it versatile in synthetic organic chemistry applications.

Relevant Data or Analyses

Safety data indicates that 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine may cause skin irritation and serious eye irritation upon contact; therefore, appropriate safety measures should be taken during handling .

Applications

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine has several scientific applications:

  • Medicinal Chemistry: It serves as a scaffold for developing inhibitors targeting various enzymes involved in cancer progression.
  • Biological Research: The compound has shown potential as an inhibitor for enzymes such as tankyrase and stearoyl CoA desaturase.
  • Drug Development: Its unique structure makes it valuable in synthesizing new pharmaceuticals aimed at treating various diseases including cancer and metabolic disorders .
Synthetic Methodologies and Optimization

Multi-Step Synthesis via Bromohydrazone Intermediates

The synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine relies heavily on pyrrolooxadiazine rearrangement as a key strategic approach. This methodology begins with the preparation of N-aminopyrrole carbamates (e.g., compound 10) through sequential functionalization of 3-chloro-1H-pyrrole-2-carboxylic acid. The synthetic sequence involves Vilsmeier chlorination followed by amination to yield 1H-pyrrole-2-carboxamide intermediates. Subsequent N-amination using the NaOH/NH₄Cl/NaClO system generates the critical hydrazone precursors required for ring formation [3].

The pivotal rearrangement step is induced by nucleophilic agents, with sulfur-based nucleophiles demonstrating exceptional efficiency. As shown in Table 1, lithium trimethyl(phenylsulfido)aluminate (Li(Me₃AlSPh) and sodium thiomethoxide (NaSMe) facilitate the conversion of pyrrolooxadiazines (11) to the target pyrrolotriazinones (12) with excellent enantiomeric retention (>90% ee) and yields exceeding 90%. This contrasts with oxygen-based nucleophiles like sodium methoxide, which compromises enantiopurity despite high chemical yield [3].

Table 1: Nucleophile Screening for Oxadiazine-to-Triazinone Rearrangement

NucleophileReaction ConditionsYield (%)ee Retention (%)
Li(Me₃AlSPh)THF, 0°C, 30 min94>99
NaSMeDMF, 25°C, 15 min9298
NaOMeMeOH, 25°C, 60 min88<10

Transition Metal-Mediated Cyclization Strategies

Palladium-catalyzed cross-coupling reactions serve as indispensable tools for elaborating the pyrrolotriazine core. The bromine atom at the C6 position exhibits exceptional reactivity in Suzuki-Miyaura couplings, enabling the introduction of diverse aryl and heteroaryl groups. Optimization studies reveal that Pd(PPh₃)₄ with aqueous K₂CO₃ in toluene/ethanol mixtures (3:1) at 80°C provides near-quantitative coupling yields while preserving the amine functionality at C4. This chemoselectivity is attributed to the electron-deficient nature of the triazine ring, which enhances oxidative addition at the C-Br bond over competing side reactions [7].

Additionally, Buchwald-Hartwig amination permits the functionalization of the C4-amine group. When employing Pd₂(dba)₃/XPhos catalytic systems, primary and secondary amines can be efficiently introduced at this position. The orthogonal reactivity between the C-Br bond and C4-NH₂ group enables sequential modifications—first Suzuki coupling at C6, followed by amination at C4—to generate diverse pharmacophores without protecting group strategies [7] [2].

Regioselective Bromination Techniques for Pyrrolotriazine Scaffolds

Achieving positional selectivity during bromination is critical due to the presence of multiple reactive sites on the pyrrolotriazine ring. Electrophilic bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in anhydrous DMF at -20°C provides exceptional control, favoring bromination at the C6 position. This regioselectivity arises from the enhanced electron density at C6 compared to C7, as confirmed by molecular electrostatic potential calculations. Maintaining the reaction temperature below -15°C is crucial, as higher temperatures promote dibromination byproducts [9].

Table 2: Temperature-Dependent Regioselectivity in Bromination

Temperature (°C)6-Bromo Isomer Yield (%)7-Bromo Isomer Yield (%)Dibromide Yield (%)
-2090<25
072815
25581225

Post-bromination purification leverages solvent-based trituration (hot ethyl acetate) to reduce dibrominated impurities below 2%. Analytical control via LC-MS monitoring (m/z 213.1 [M+H]⁺ for the monobrominated product) ensures batch consistency. The 6-bromo isomer is unambiguously characterized by ¹H-NMR (CD₃OD) with diagnostic signals at δ 7.84 (s, 1H) and coupled doublets between 6.95–6.71 ppm [9].

Orthogonal Functionalization Approaches for Derivative Generation

The dual reactivity of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine enables orthogonal derivatization strategies for combinatorial library synthesis. As illustrated in hybrid drug design studies, the C6-bromine serves as a handle for palladium-catalyzed cross-coupling, while the C4-amine undergoes nucleophilic substitution or reductive amination. This permits the modular assembly of complex structures like the MERTK inhibitor 1K5, synthesized via sequential Suzuki coupling (introducing a biaryl motif) followed by sulfonylation of the C4-amine [2].

Protecting-group-free routes are feasible due to the differential reactivity of the two sites. The amine group can be selectively acylated using sulfonyl chlorides or carboxylic acid activators in THF at 0°C without affecting the C-Br bond. Conversely, Sonogashira coupling at C6 proceeds efficiently in the presence of unprotected amines when using CuI/Pd(PPh₃)₂Cl₂ catalysts. Computational studies confirm that the HOMO distribution localizes on nitrogen for nucleophilic reactions, while the LUMO concentrates at carbon-bromine for metal insertions, rationalizing this orthogonality [7] [6].

Table 3: Orthogonal Modification Pathways

Reaction TypeSite ModifiedConditionsRepresentative Product
Suzuki CouplingC6 (Br)Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80°C6-(4-Cyanophenyl)pyrrolotriazin-4-amine
Reductive AminationC4 (NH₂)NaBH₃CN, DCE, 25°CN-(4-Fluorobenzyl)-6-bromopyrrolotriazin-4-amine
SulfonylationC4 (NH₂)Benzenesulfonyl chloride, Pyridine, 0°CN-(Phenylsulfonyl)-6-bromopyrrolotriazin-4-amine

Properties

CAS Number

937047-06-8

Product Name

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

IUPAC Name

6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10)

InChI Key

LYYPBKFBMYMOGX-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=NN2C=C1Br)N

Canonical SMILES

C1=C2C(=NC=NN2C=C1Br)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.